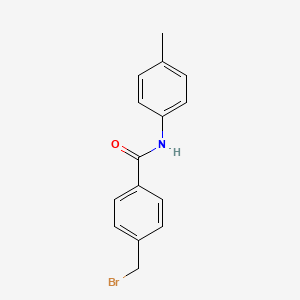

4-(bromomethyl)-N-(4-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(bromomethyl)-N-(4-methylphenyl)benzamide” is a chemical compound. It is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Synthesis Analysis

The synthesis of “this compound” could involve multiple steps. A typical synthesis might involve nitration, conversion from the nitro group to an amine, and bromination . Another synthetic method involves reacting 2-cyan-4’-bromomethylbiphenyl with methanol, water, and a catalyst .Molecular Structure Analysis

The molecular formula of “this compound” is C15H13BrO . The molecular weight is 289.17 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” could include nitration, conversion from the nitro group to an amine, and bromination . Other reactions could involve the use of 2-cyan-4’-bromomethylbiphenyl, methanol, water, and a catalyst .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 405.9±33.0 °C . The density is predicted to be 1.355±0.06 g/cm3 .Applications De Recherche Scientifique

Antipathogenic Activity

A study explored the synthesis and antipathogenic activity of acylthioureas derived from 4-(bromomethyl)-N-(4-methylphenyl)benzamide analogs. These derivatives exhibited significant anti-microbial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Methylation of C-H Bonds

Another research focus has been on the methylation of C(sp(2))-H bonds, using benzamides with phenyltrimethylammonium bromide or iodide. This Ni(II)-catalyzed reaction showcases the compound's role in facilitating the methylation process, highlighting its utility in organic synthesis and functional-group compatibility (Uemura, Yamaguchi, & Chatani, 2016).

Antimicrobial Activity

Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds exhibited significant activity against a variety of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Electrochemical C-H Bromination

The electrochemical C-H bromination of benzamide derivatives, using NH4Br as a brominating agent, has been developed. This methodology provides an environmentally friendly alternative for the synthesis of aryl bromides, demonstrating the versatility of brominated benzamide derivatives in synthetic chemistry (Yang et al., 2019).

Anticancer Activity

Research on arylcinnamide hybrid derivatives incorporating an α-bromoacryloyl moiety demonstrated potential anticancer activity. These compounds were active against several human cancer cell lines, including multidrug-resistant ones, underscoring the importance of brominated benzamide derivatives in the development of new cancer therapies (Romagnoli et al., 2014).

Propriétés

IUPAC Name |

4-(bromomethyl)-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHSWRCJGZNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)